4-(Diethylamino)benzophenone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Diethylamino)benzophenone involves various chemical reactions and intermediates. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis followed by desulfurization and acylation steps, leading to the formation of a compound with a diethylaminopropoxy group attached to the benzophenone core . Another study reported the synthesis of a complex involving a diethylaminoethyl benzamide and tetraphenylborate through an ion-associate reaction at room temperature, showcasing the versatility of diethylamino functionalized benzophenones in forming complexes . Additionally, the synthesis of a hexaselenacyclooctane derivative from a diethylaminoethene precursor demonstrates the reactivity of diethylamino-substituted compounds towards elemental selenium .
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the structure of a compound closely related to 4-(Diethylamino)benzophenone, providing insights into the molecular geometry and electronic structure . The molecular structure of these compounds is crucial for understanding their reactivity and interaction with other molecules. For example, the planar structure of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to benzophenones, is important for their packing and physicochemical properties .
Chemical Reactions Analysis
The chemical reactivity of 4-(Diethylamino)benzophenone derivatives includes photochemical reactions, as seen in the formation of a ketyl radical through hydrogen atom abstraction by the lowest triplet state of a photoinitiator derivative . The photochemical reaction of enamino ketones with benzophenone also highlights the reactivity of the benzophenone core under UV light . Furthermore, the reaction of a diethylamino-substituted compound with elemental sulfur and other reagents demonstrates the diverse chemical transformations that these molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Diethylamino)benzophenone derivatives are influenced by their molecular structure. For example, the ion-associate complex formed from a diethylaminoethyl benzamide derivative exhibited specific electronic characteristics, such as a small HOMO-LUMO energy gap, indicating stability . The photophysical properties of benzophenone complexes with diethylaniline have been studied at low temperatures, revealing the formation of an excited triplet state with a strong charge-transfer structure . Additionally, the fluorescence properties of a diethylamino-substituted fluorane were characterized, showing strong absorbance and fluorescence peaks .
Scientific Research Applications
Photoinitiation in Polymerization : 4-(Diethylamino)benzophenone, as a nonconjugated aminated benzophenone, has been studied for its role as a photoinitiator in the polymerization of methyl methacrylate (MMA). It demonstrates a high rate of radical production and effectiveness similar to other photoinitiators under comparable irradiation intensity, contributing significantly to the polymerization process (Mateo et al., 1991).
Photosensitizing Properties : This compound has been used as a triplet energy donor to sensitize the production of the triplet state of oxazine in acetonitrile solution. It was instrumental in determining the spectrum, lifetime, and absorption coefficient of the triplet oxazine, thus aiding in understanding the photophysical behaviors of such compounds (Wilkinson et al., 1991).
Dental 3D Printing Applications : In the field of dental 3D printing, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) has been investigated for its effectiveness as a co-initiator in a binary photoinitiating system. The study showed that the addition of DEABP significantly enhanced the degree of conversion in light-cured resins, indicating potential for more efficient photopolymerization systems in dental applications (Lee et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[4-(diethylamino)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-18(4-2)16-12-10-15(11-13-16)17(19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJKTNBZKSHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280363 | |
Record name | 4-(Diethylamino)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)benzophenone | |
CAS RN |
18127-87-2 | |
Record name | 18127-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Diethylamino)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Diethylamino)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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